3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
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Overview
Description
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, a cyclopenta ring, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Construction of the Furochromene Core: The furochromene core can be constructed via a [3 + 2] heteroannulation reaction.
Cyclopenta Ring Formation: The cyclopenta ring can be formed through an intramolecular cyclization reaction, which can be facilitated by the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the biphenyl group or the cyclopenta ring, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, especially at the biphenyl group, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.
Materials Science: Its structural properties may be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar furochromene core but differs in its substituents and overall structure.
Furo[3,2-c]chromen-4-ones: These compounds also contain a furochromene core and are synthesized using similar methods.
Uniqueness
3-(4-biphenylyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is unique due to its combination of a biphenyl group, a cyclopenta ring, and a furochromene core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-methyl-5-(4-phenylphenyl)-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C27H20O3/c1-16-14-23-25(20-8-5-9-21(20)27(28)30-23)26-24(16)22(15-29-26)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3 |
InChI Key |
ULGBFOVMYOXYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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